N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form 1-(4-nitrophenyl)-1H-imidazole.
Thioether formation: The imidazole derivative is then reacted with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Reduction of the nitro group: 1-(4-aminophenyl)-1H-imidazole derivative.
Oxidation of the thioether: Sulfoxide or sulfone derivatives.
Substitution of the ethoxy group: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2-ethoxyphenyl)-2-((1-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both an ethoxy group and a nitrophenyl-imidazole moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-17-6-4-3-5-16(17)21-18(24)13-28-19-20-11-12-22(19)14-7-9-15(10-8-14)23(25)26/h3-12H,2,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXOKPXTSNUCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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